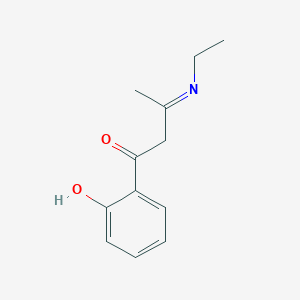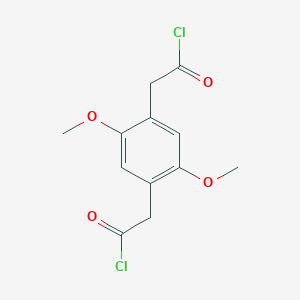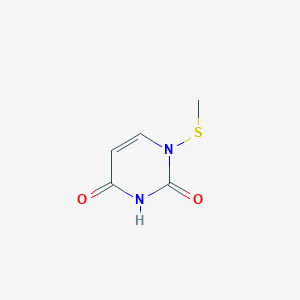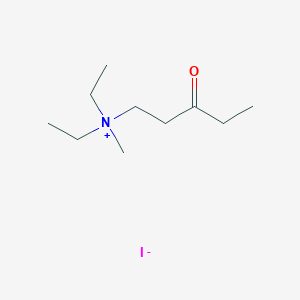
Tetradecyl 4-acetamidobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecyl 4-acetamidobutanoate is a chemical compound that belongs to the class of N-acyl-γ-aminobutyric acids It is derived from the monoacetylation of the nitrogen of gamma-aminobutyric acid (GABA)
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecyl 4-acetamidobutanoate typically involves the acetylation of 4-aminobutanoic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: Tetradecyl 4-acetamidobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Tetradecyl 4-acetamidobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a biochemical marker.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neurological disorders due to its relation to GABA.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
作用機序
The mechanism of action of Tetradecyl 4-acetamidobutanoate involves its interaction with specific molecular targets and pathways. As a derivative of GABA, it may influence GABAergic neurotransmission, which plays a crucial role in regulating neuronal excitability. The compound may also interact with other receptors and enzymes, modulating various physiological processes.
類似化合物との比較
4-acetamidobutanoic acid: A structural derivative of gamma-aminobutyric acid.
N-acetyl-4-aminobutanoate: Another derivative with similar properties.
Comparison: Tetradecyl 4-acetamidobutanoate is unique due to its tetradecyl chain, which imparts distinct physicochemical properties. This makes it more hydrophobic compared to its shorter-chain counterparts, potentially enhancing its interactions with lipid membranes and increasing its bioavailability.
特性
CAS番号 |
52669-47-3 |
|---|---|
分子式 |
C20H39NO3 |
分子量 |
341.5 g/mol |
IUPAC名 |
tetradecyl 4-acetamidobutanoate |
InChI |
InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-24-20(23)16-15-17-21-19(2)22/h3-18H2,1-2H3,(H,21,22) |
InChIキー |
WKLABMSRTPMGEI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOC(=O)CCCNC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)






![2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one](/img/structure/B14653348.png)
![{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14653350.png)
![Bicyclo[3.2.0]hepta-1,4-dien-3-one](/img/structure/B14653351.png)


